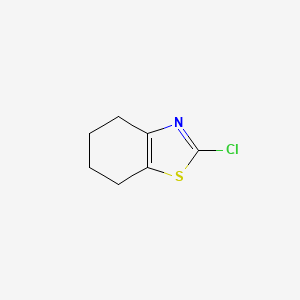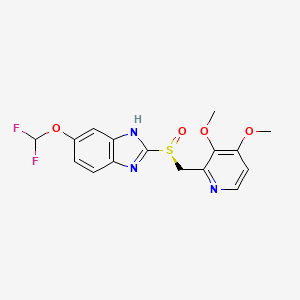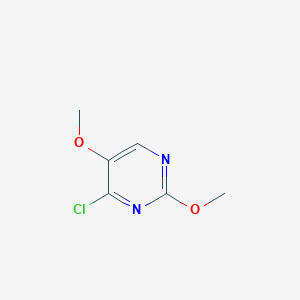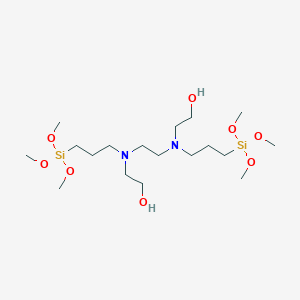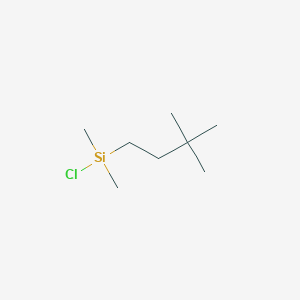
5-Butyloxazolidine-2,4-dione
概要
説明
5-Butyloxazolidine-2,4-dione, also known as 5-Butyl-1,3-oxazolidine-2,4-dione, is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 .
Synthesis Analysis
The synthesis of oxazolidine-2,4-diones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A novel synthesis of oxazolidine-2,4-diones via an efficient fixation of CO2 with 3-aryl-2-alkynamides has been reported .Molecular Structure Analysis
The molecular structure of 5-Butyloxazolidine-2,4-dione consists of a seven-membered ring with oxygen and nitrogen atoms. The molecular formula is C7H11NO3 .Physical And Chemical Properties Analysis
5-Butyloxazolidine-2,4-dione has a molecular weight of 157.17 and a predicted density of 1.127±0.06 g/cm3 .科学的研究の応用
- Scientific Field: Pharmacology
- Application Summary: TZD analogues exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
- Methods of Application: Certain analogues of imidazolyl thiazolidin-2,4-dione and 5-substituted 2,4-thiazolidinedione were derived and evaluated for their in vitro antimicrobial potential by measuring the MIC values using the agar streak dilution method .
- Results: The study found that these analogues have potential as antimicrobial agents .
- Scientific Field: Cancer Research
- Application Summary: Thiazolidine-2,4-dione derivatives have been designed, synthesized and evaluated for their inhibitory activity of Mcl-1 protein .
- Methods of Application: The inhibitory activity against Mcl-1 of the target compounds was evaluated by fluorescence polarization assays (FPAs) .
- Results: The most potent product demonstrated inhibitory activity against Mcl-1 (inhibitory rate 94% at 10 μM) higher than that of the positive control WL-276 (90%) .
Antimicrobial and Antioxidant Agent
Mcl-1 Inhibitor
- Scientific Field: Industrial Chemistry
- Application Summary: 5-Butyloxazolidine-2,4-dione is used as a lubricant for various plastic products .
- Methods of Application: The compound is mixed with the plastic during the manufacturing process to reduce friction and wear .
- Results: The use of 5-Butyloxazolidine-2,4-dione as a lubricant can improve the durability and performance of plastic products .
- Scientific Field: Industrial Chemistry
- Application Summary: 5-Butyloxazolidine-2,4-dione is used as a mold release agent in the production of polypropylene .
- Methods of Application: The compound is applied to the mold surface to prevent the polypropylene from sticking to the mold .
- Results: The use of 5-Butyloxazolidine-2,4-dione as a mold release agent can improve the efficiency of the molding process and the quality of the final product .
Lubricant for Plastic Products
Mold Release Agent
- Scientific Field: Medicinal Chemistry
- Application Summary: 5-(Substituted benzylidene) thiazolidine-2,4-dione derivatives have been developed as potent PTP1B inhibitors .
- Methods of Application: The inhibitory activity against PTP1B of the target compounds was evaluated using QSAR modeling, molecular docking, molecular dynamics, PASS predictions, and DFT investigations .
- Results: The study found that these derivatives have potential as PTP1B inhibitors .
- Scientific Field: Industrial Chemistry
- Application Summary: 5-Butyloxazolidine-2,4-dione is used as an opening agent for various polyethylene and polypropylene film packaging bags such as food and clothing .
- Methods of Application: The compound is mixed with the plastic during the manufacturing process to improve the opening performance of the packaging bags .
- Results: The use of 5-Butyloxazolidine-2,4-dione as an opening agent can improve the user experience of opening the packaging bags .
PTP1B Inhibitor
Opening Agent for Packaging Bags
Safety And Hazards
特性
IUPAC Name |
5-butyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)8-7(10)11-5/h5H,2-4H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUOKHTQOCCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433090 | |
| Record name | 5-Butyloxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyloxazolidine-2,4-dione | |
CAS RN |
22384-53-8 | |
| Record name | 5-Butyloxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



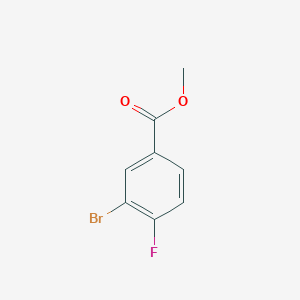


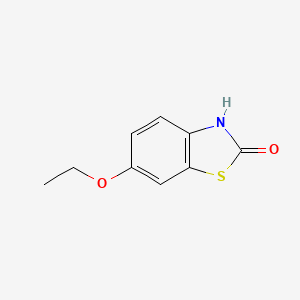
![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
